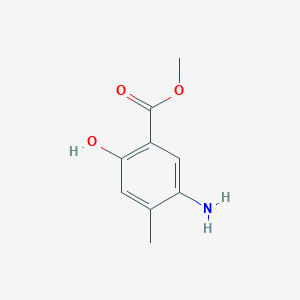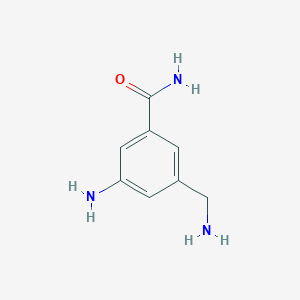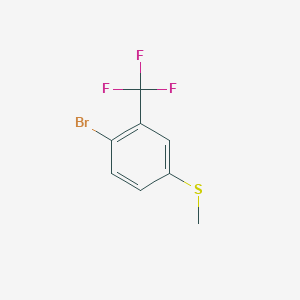
1-Bromo-4-(methylsulfanyl)-2-(trifluoromethyl)benzene
Vue d'ensemble
Description
“1-Bromo-4-(methylsulfanyl)-2-(trifluoromethyl)benzene” is an organic compound with the molecular formula C7H4BrF3S . It is a clear, colorless to pale yellow liquid .
Molecular Structure Analysis
The molecular structure of “1-Bromo-4-(methylsulfanyl)-2-(trifluoromethyl)benzene” consists of a benzene ring substituted with a bromo group, a methylsulfanyl group, and a trifluoromethyl group . The InChI Key for this compound is CQQBVMXLTBXNLB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-Bromo-4-(methylsulfanyl)-2-(trifluoromethyl)benzene” is a liquid with a refractive index of 1.5145-1.5195 at 20°C . It has a molecular weight of 257.07 g/mol .Applications De Recherche Scientifique
Organometallic Synthesis
1-Bromo-4-(methylsulfanyl)-2-(trifluoromethyl)benzene serves as a versatile starting material in organometallic chemistry. Its structural properties facilitate the preparation of synthetically useful intermediates through reactions with organometallic compounds such as phenylmagnesium, -lithium, and -copper, highlighting its utility in complex synthesis pathways (Porwisiak & Schlosser, 1996).
Enzymatic Oxidation and Asymmetric Synthesis
The compound is subject to enzymatic oxidation processes, as demonstrated by its reaction with toluene dioxygenase, leading to the production of new metabolites. These metabolites are valuable in asymmetric synthesis, indicating the compound's potential in producing chiral intermediates and contributing to the development of enantioselective synthetic methods (Finn, Pavlyuk, & Hudlický, 2005).
Regioselective Metalation
The compound's derivatives undergo regioselective metalation, a critical reaction in organic synthesis for introducing functional groups at specific positions on aromatic rings. This regioselectivity is crucial for the synthesis of complex organic molecules, demonstrating the compound's applicability in the strategic modification of aromatic compounds (Mongin, Desponds, & Schlosser, 1996).
Aryne Chemistry
The compound is also involved in aryne chemistry, where it can generate reactive intermediates like 1,2-dehydro-3- and -4-(trifluoromethoxy)benzene. Arynes are valuable in synthetic chemistry for constructing polycyclic aromatic compounds, indicating the compound's role in synthesizing complex aromatic systems (Schlosser & Castagnetti, 2001).
Molecular Structure Analysis
The compound and its derivatives are subjects of X-ray crystallography studies to understand molecular interactions such as hydrogen bonding and halogen interactions. These studies are essential for the design of materials with specific properties and contribute to the fundamental understanding of molecular structures (Jones, Kuś, & Dix, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-4-methylsulfanyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKANYCAJYPJIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(methylsulfanyl)-2-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B3236954.png)

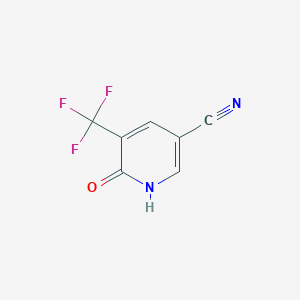
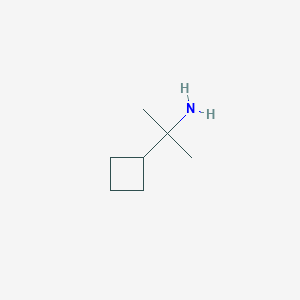

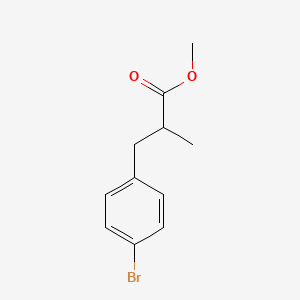
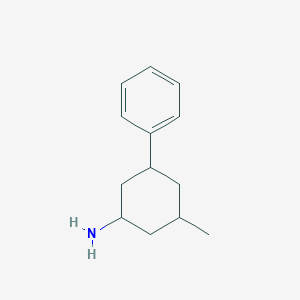
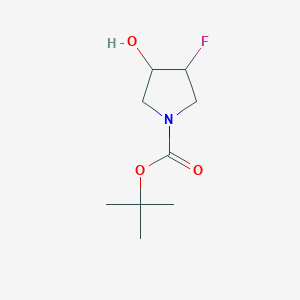
![Thieno[2,3-b]pyridine-2-carboxylic acid, 4-chloro-](/img/structure/B3237012.png)
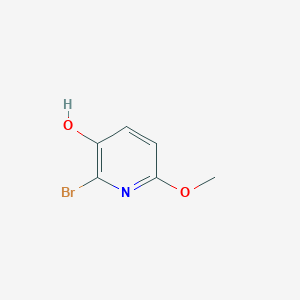
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B3237021.png)
